4-(2,3-Dihydro-1H-indol-1-ylmethyl)aniline is an organic compound classified within the category of indole derivatives. It is particularly noted for its potential biological activities and applications in medicinal chemistry. The compound's IUPAC name reflects its structure, which includes an aniline moiety linked to a dihydroindole unit. This compound has garnered attention in various fields, including pharmaceuticals and materials science, due to its unique properties and potential applications.
The synthesis of 4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline can be achieved through several methods. A prominent approach involves the Tscherniac-Einhorn reaction, where indoline reacts with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid as a catalyst. This reaction facilitates the formation of the desired compound by promoting the necessary chemical transformations.
Another method reported involves the synthesis from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione through simultaneous deprotection of phthalimide and acetyl groups. The resulting structure is confirmed using high-resolution mass spectrometry and NMR spectroscopy techniques, which provide detailed insights into the molecular architecture and purity of the synthesized compound .
The molecular structure of 4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline can be represented by its molecular formula . The compound features a dihydroindole ring system that is fused to an aniline group. The structural characteristics can be analyzed using various spectroscopic techniques:
The InChI representation for this compound is InChI=1S/C15H16N2/c16-14-4-1-11(2-5-14)9-12-3-6-15-13(10-12)7-8-17-15/h1-6,10,17H,7-9,16H2
, which encapsulates its chemical structure in a standardized format.
4-(2,3-Dihydro-1H-indol-1-ylmethyl)aniline participates in various chemical reactions typical of amines and indole derivatives. The most notable reaction is hydrolysis, where phthalimido groups are converted to amino groups under acidic or basic conditions. Furthermore, it can undergo electrophilic aromatic substitution due to the presence of both aniline and indole functionalities, making it versatile for further derivatization.
Additionally, studies have shown that compounds similar to 4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline exhibit interactions with receptor proteins such as RCAR/(PYR/PYL), suggesting potential pathways for drug development .
The mechanism of action for 4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline primarily involves its interaction with biological targets at the molecular level. Targeted structure–activity relationship studies indicate that this compound may modulate receptor activity, particularly with melatonin receptors. This suggests that it could influence various physiological processes such as sleep regulation and circadian rhythms.
The presence of the indole moiety is significant as indoles are known to exhibit diverse biological activities, including anti-inflammatory and anticancer properties. The binding affinity to specific receptors may also enhance its therapeutic potential in treating conditions related to these pathways .
The physical properties of 4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline include:
Property | Value |
---|---|
Molecular Weight | 232.30 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
Chemical properties include its solubility in organic solvents and potential reactivity due to the presence of amine and aromatic groups. The compound's stability under various conditions (e.g., temperature and pH) remains a critical area for further study .
4-(2,3-Dihydro-1H-indol-1-ylmethyl)aniline finds applications across several scientific domains:
Pharmaceuticals: Due to its potential biological activities, it serves as an intermediate in synthesizing bioactive molecules.
Material Science: Its unique structural features allow for exploration in nanotechnology applications, particularly in drug delivery systems where indole derivatives are utilized for their pharmacological properties.
Biochemical Research: The compound's interaction with various receptor proteins makes it a valuable candidate for further studies aimed at understanding receptor-ligand dynamics and developing new therapeutic agents .
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1